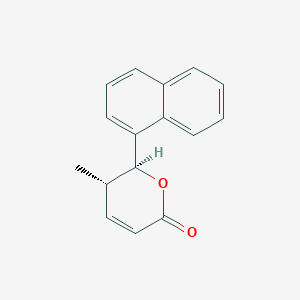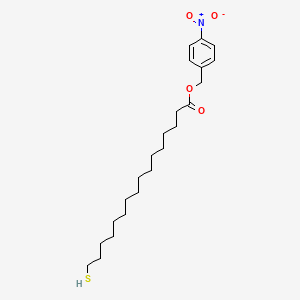
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-: is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry . The presence of a chiral center at the 4-position of the pyrrolidinone ring imparts unique stereochemical properties to the compound, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- typically involves the construction of the pyrrolidinone ring followed by the introduction of the phenylmethyl group at the 4-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry at the 4-position can be controlled using chiral catalysts or starting materials .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts .
Biology: The compound’s biological activity is of interest in the field of biochemistry. It can be used to study enzyme interactions and protein binding due to its specific structural features .
Medicine: In medicinal chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolidinone: A parent compound with a similar structure but lacking the phenylmethyl group.
Pyrrolone: Another five-membered lactam with different substituents and biological activities.
Uniqueness: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl group. These features contribute to its distinct biological activity and reactivity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
881404-51-9 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(4S)-4-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
Clé InChI |
OKESWHAZOJRHIT-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](CNC1=O)CC2=CC=CC=C2 |
SMILES canonique |
C1C(CNC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
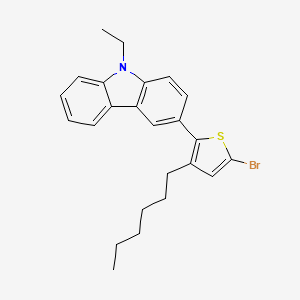
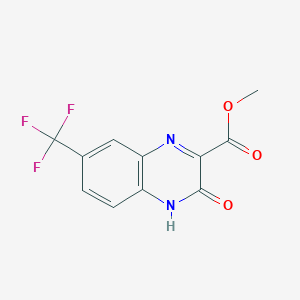
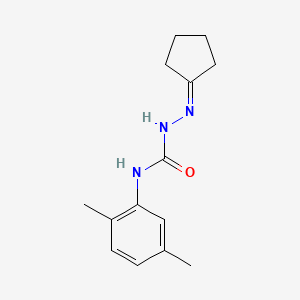
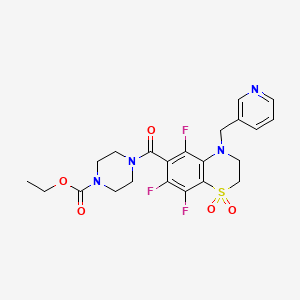
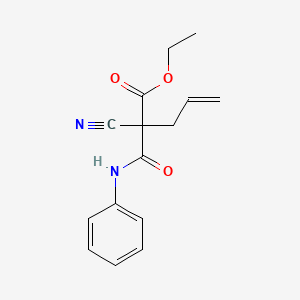
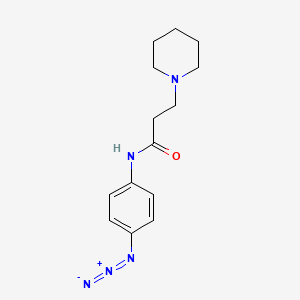
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
